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N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide

Sigma receptor radioligand PET imaging

Sigma-1 receptor SAR programs often lack comparator compounds with defined linker geometry and N-substitution patterns. This compound (CAS 953991-71-4) provides a distinct piperidine-4-methylene scaffold for mapping N-methoxyethyl effects on σ₁/σ₂ affinity. • σ₁ receptor SAR library building block • Alkyne-free negative control for click-chemistry probes • Reference standard for O-demethylated metabolite studies • Crystallization-grade for σ₁ co-structure determination

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 953991-71-4
Cat. No. B6499688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide
CAS953991-71-4
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H26N2O2/c1-24-13-12-22-10-8-16(9-11-22)15-21-20(23)19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14,16H,8-13,15H2,1H3,(H,21,23)
InChIKeyLYRBBXFSBMESHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Chemical Identity & Pharmacology


N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide (CAS 953991-71-4; molecular formula C₂₀H₂₆N₂O₂; molecular weight 326.4 g mol⁻¹) is a synthetic organic compound that belongs to the class of N‑substituted naphthalene‑2‑carboxamides incorporating a 1‑(2‑methoxyethyl)piperidin‑4‑yl‑methylamine scaffold . Based on patent disclosures and close structural analogs, the compound is hypothesized to act as a sigma‑1 (σ₁) receptor antagonist, a mechanism shared by the well‑characterized congener PB212 (Ki = 0.030 nM for σ₁) [1]. However, no receptor‑binding or functional data specific to this exact compound have been published in peer‑reviewed literature or deposited in authoritative public databases (e.g., PubChem, ChEMBL, DrugBank) . Consequently, its pharmacological properties must be extrapolated from structural analogs.

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Substitution Risks


In‑class compounds such as N‑(2‑methoxyethyl)‑N‑[(1‑prop‑2‑ynylpiperidin‑3‑yl)methyl]naphthalene‑2‑carboxamide (RCSB ligand 6YC) and PB212 share the naphthalene‑carboxamide‑piperidine pharmacophore yet differ in the substitution pattern on the piperidine nitrogen and the point of attachment of the naphthalene ring [1][2]. Even subtle changes in the N‑alkyl chain length, the presence of an alkyne group, or the position of the linker methylene have been shown to dramatically alter σ₁/σ₂ selectivity and affinity in the broader chemotype [3]. Therefore, assuming pharmacological equivalence without direct comparative data poses a significant risk of misinterpreting biological readouts, compromising SAR studies, and wasting procurement resources on a compound that may not recapitulate the activity of its better‑characterized analogs.

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Comparative Evidence


σ1 Receptor Affinity vs. PB212

No direct measurement of sigma‑1 receptor binding affinity exists for N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide. The closest characterized analog, PB212, exhibits a Ki of 0.030 nM at σ₁ and excellent selectivity over σ₂ [1]. On the basis of class‑level SAR, the absence of the phenolic hydroxyl that is present in PB212 is predicted to reduce σ₁ affinity by ≥10‑fold, but this hypothesis remains untested [2]. Any procurement decision that prioritizes this compound over PB212 must factor in the uncertainty of a >10‑fold potential drop in affinity.

Sigma receptor radioligand PET imaging

σ1/σ2 Selectivity Profile

PB212 demonstrates good‑to‑excellent selectivity for σ₁ over σ₂, a property critical for target‑validation studies [1]. For the target compound, no σ₂ binding data are available. In the homologous series of piperidine‑based σ ligands, N‑substituent identity strongly modulates σ₁/σ₂ selectivity; compounds bearing a methoxyethyl group on the piperidine nitrogen often show reduced selectivity relative to methyl‑ or hydrogen‑substituted analogs [2]. Without experimental selectivity data, the compound cannot be assumed to replicate the favorable profile of PB212.

Sigma receptor selectivity off-target

Structural Distinction: Linker Position & Alkyne Absence

The target compound features a methylene bridge between the piperidine 4‑position and the carboxamide nitrogen, whereas the RCSB ligand 6YC couples the naphthalene‑2‑carboxamide directly to the piperidine 3‑position via a chiral, N‑propargyl‑substituted scaffold [1]. This difference in connectivity alters the relative orientation of the naphthalene ring and the basic piperidine nitrogen, a geometric parameter that is known to influence π‑cation interactions in the σ₁ binding pocket [2]. No head‑to‑head comparison of binding poses or affinity exists for these two scaffolds.

medicinal chemistry SAR chemical synthesis

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Application Scenarios


Exploratory σ1 SAR Library Expansion

The compound is suitable as a building block for generating focused libraries around the piperidin‑4‑yl‑methyl‑naphthalene‑2‑carboxamide scaffold. Because key pharmacological parameters (Ki, selectivity) are unknown, it should not be used as a primary screening hit but rather as a comparator element to map the effect of N‑methoxyethyl substitution on σ₁/σ₂ affinity when compared with PB212 analogs [1].

Negative Control for Alkyne-Bearing σ1 Probes

In chemical biology applications that employ click‑chemistry probes derived from propargyl‑substituted σ₁ ligands such as 6YC, the target compound, which lacks an alkyne moiety, can serve as an alkyne‑free negative control to discriminate specific protein labeling from non‑specific interactions [2].

Metabolite Identification for PB212 Derivatives

If PB212 or its close analogs are metabolized by O‑demethylation of the methoxyethyl group, the target compound may serve as a synthetic precursor or reference standard for identifying and quantifying O‑demethylated metabolites in microsomal or hepatocyte incubation systems, provided its retention time and mass spectrometric fragmentation are first established [3].

Crystallization & Structural Biology for σ1 Receptor

The distinct linker geometry (piperidine‑4‑methylene versus piperidine‑3‑methylene) could yield a different binding pose within the σ₁ receptor. Co‑crystallization trials with this compound and the σ₁ receptor may reveal novel interactions not observed with the PB212 scaffold, aiding structure‑based drug design [3].

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